4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a phenyl group at the 7-position, and a p-tolyl group at the 6-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core. For example, the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the core structure.
Introduction of Substituents: The chloro, phenyl, and p-tolyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The phenyl and p-tolyl groups can be introduced through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can lead to the formation of various substituted pyrrolo[2,3-d]pyrimidines.
Scientific Research Applications
4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine: Unique due to its specific substituents and their positions.
4-Chloro-7-phenyl-6-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a meta-tolyl group instead of para-tolyl.
4-Chloro-7-phenyl-6-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with an ortho-tolyl group instead of para-tolyl.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14ClN3 |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H14ClN3/c1-13-7-9-14(10-8-13)17-11-16-18(20)21-12-22-19(16)23(17)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
LZHJDIYFXCANIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)N=CN=C3Cl |
Origin of Product |
United States |
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